molecular formula C4H9NO3 B12897931 Hydroxymethylsarcosine CAS No. 15826-50-3

Hydroxymethylsarcosine

Cat. No.: B12897931
CAS No.: 15826-50-3
M. Wt: 119.12 g/mol
InChI Key: GBHSCKFAHCEEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Hydroxymethylsarcosine can be synthesized through several methods. One common synthetic route involves the reaction of sarcosine with formaldehyde under specific conditions . The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Hydroxymethylsarcosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of hydroxymethylsarcosine involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, such as sarcosine oxidase . The oxidation of this compound by sarcosine oxidase leads to the formation of imine products, which can further undergo hydrolysis to produce formaldehyde and glycine . This process is important for understanding the compound’s role in metabolic pathways and its potential therapeutic effects.

Comparison with Similar Compounds

Hydroxymethylsarcosine is similar to other amino acid derivatives, such as sarcosine, dimethylglycine, and trimethylglycine . it is unique in its structure due to the presence of the hydroxymethyl group, which imparts different chemical and biological properties. For example, this compound has different solubility and reactivity compared to sarcosine and dimethylglycine . This uniqueness makes it valuable for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure and properties make it an important reagent in organic synthesis, a valuable tool in biological research, and a potential therapeutic agent in medicine

Properties

CAS No.

15826-50-3

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

2-[hydroxymethyl(methyl)amino]acetic acid

InChI

InChI=1S/C4H9NO3/c1-5(3-6)2-4(7)8/h6H,2-3H2,1H3,(H,7,8)

InChI Key

GBHSCKFAHCEEAZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.